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molecular formula C7H5Cl2NO B596507 2,6-DichlorobenzaMide--d3 CAS No. 1219804-28-0

2,6-DichlorobenzaMide--d3

Cat. No. B596507
M. Wt: 193.041
InChI Key: JHSPCUHPSIUQRB-CBYSEHNBSA-N
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Patent
USRE030563

Procedure details

A solution of 304 mg. of 2,6-dichlorobenzamide and 25 ml. of dry tetrahydrofuran was placed in a 3-necked, 50 ml. round bottomed flask. With mechanical stirring and under nitrogen the solution was cooled to about -72° C. in a dry ice/acetone bath. To this solution was added 0.6 ml. of n-butyllithium reagent over a period of 5 minutes. After the addition was complete, the mixture was stirred for 30 minutes at about -72° C. A solution of 268 ml. of 4-nitrophenyl chloroformate in 8 ml. of dry tetrahydrofuran was added dropwise over a period of 15 to 20 minutes. A pale yellow solution formed. After the addition was complete, the mixture was stirred for 30 minutes at about -72° C. giving a colorless solution. The cooling bath was adjusted so that the temperature was raised to between -40° C. and -30° C. and stirring was continued for 3 hours. The mixture was recooled to approximately -72° C. and a solution of 351 mg. of 2-amino-5-(4-bromophenyl)-6-methylpyrazine in 6 ml. of dry tetrahydrofuran was added dropwise over a period of 10 minutes. The cooling bath was removed allowing the mixture to warm to room temperature. The mixture was then heated at 50° C. for 16 hours to complete the reaction. The solvent was removed in vacuo and the residue was taken up in ethyl acetate. The ethyl acetate solution was washed 5 times with aqueous sodium carbonate solution and twice with salt water. The solvent was again evaporated and the residue dissolved in 2 ml. of tetrahydrofuran and chromatographed over silica gel using 4:1 benzene/tetrahydrofuran. The product from chromatography was dissolved in tetrahydrofuran and the solution concentrated in vacuo to an oil. Ether was added and the solution was cooled to precipitate in 2 crops 240 mg. of product. Recrystallization from tetrahydrofuran/ether yielded 132 mg. of product, m.p. 225°-227° C. An additional 69 mg. of product was obtained from the filtrate by preparative thin-layer chromatography.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]([Cl:11])[C:3]=1[C:4]([NH2:6])=[O:5].C([Li])CCC.Cl[C:18](OC1C=CC([N+]([O-])=O)=CC=1)=[O:19].[NH2:30][C:31]1[CH:36]=[N:35][C:34]([C:37]2[CH:42]=[CH:41][C:40]([Br:43])=[CH:39][CH:38]=2)=[C:33]([CH3:44])[N:32]=1>O1CCCC1>[Cl:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]([Cl:11])[C:3]=1[C:4]([NH:6][C:18]([NH:30][C:31]1[CH:36]=[N:35][C:34]([C:37]2[CH:38]=[CH:39][C:40]([Br:43])=[CH:41][CH:42]=2)=[C:33]([CH3:44])[N:32]=1)=[O:19])=[O:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=O)N)C(=CC=C1)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC(=C(N=C1)C1=CC=C(C=C1)Br)C
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-72 °C
Stirring
Type
CUSTOM
Details
With mechanical stirring and under nitrogen the solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To this solution was added 0.6 ml
ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
the mixture was stirred for 30 minutes at about -72° C
Duration
30 min
CUSTOM
Type
CUSTOM
Details
A pale yellow solution formed
ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
the mixture was stirred for 30 minutes at about -72° C.
Duration
30 min
CUSTOM
Type
CUSTOM
Details
giving a colorless solution
TEMPERATURE
Type
TEMPERATURE
Details
was raised to between -40° C. and -30° C.
STIRRING
Type
STIRRING
Details
stirring
CUSTOM
Type
CUSTOM
Details
was recooled to approximately -72° C.
CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then heated at 50° C. for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
WASH
Type
WASH
Details
The ethyl acetate solution was washed 5 times with aqueous sodium carbonate solution
CUSTOM
Type
CUSTOM
Details
The solvent was again evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in 2 ml
CUSTOM
Type
CUSTOM
Details
of tetrahydrofuran and chromatographed over silica gel using 4:1 benzene/tetrahydrofuran
DISSOLUTION
Type
DISSOLUTION
Details
The product from chromatography was dissolved in tetrahydrofuran
CONCENTRATION
Type
CONCENTRATION
Details
the solution concentrated in vacuo to an oil
ADDITION
Type
ADDITION
Details
Ether was added
TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled
CUSTOM
Type
CUSTOM
Details
to precipitate in 2 crops 240 mg
CUSTOM
Type
CUSTOM
Details
Recrystallization from tetrahydrofuran/ether
CUSTOM
Type
CUSTOM
Details
yielded 132 mg
CUSTOM
Type
CUSTOM
Details
of product was obtained from the filtrate by preparative thin-layer chromatography

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
ClC1=C(C(=O)NC(=O)NC2=NC(=C(N=C2)C2=CC=C(C=C2)Br)C)C(=CC=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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